molecular formula C17H15BrN4O2S B2708303 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326015-64-9

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2708303
CAS RN: 326015-64-9
M. Wt: 419.3
InChI Key: UGJUHRMBJMCKBF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioether derivative of tetrazole and ethanone, which has been synthesized using various methods.

Scientific Research Applications

Anticholinesterase Activity

A study synthesized tetrazole derivatives to investigate their anticholinesterase activities, highlighting the compound's potential in developing treatments for conditions like Alzheimer's disease. By inhibiting acetylcholinesterase, these compounds could slow the disease's progression by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning (Usama Abu Mohsen et al., 2014).

Anticancer Properties

Another research focused on synthesizing thiazolyl(hydrazonoethyl)thiazoles, showcasing potential anti-breast cancer agents. This indicates the compound's relevance in cancer research, particularly in developing targeted therapies for breast cancer, by evaluating their tumor cell inhibitory capabilities (Huda K. Mahmoud et al., 2021).

Antimicrobial Activity

Compounds synthesized from similar chemical structures were screened for their antimicrobial activity, providing insights into developing new antimicrobial agents. This application is crucial in addressing the growing concern of antibiotic resistance by discovering novel compounds that can effectively inhibit the growth of pathogenic microorganisms (Divyaraj Puthran et al., 2019).

Synthesis and Rearrangements

Research on the synthesis and rearrangements within the thiazoline imine series illustrates the compound's utility in organic chemistry, particularly in synthesizing and studying the properties of thiazolines and their derivatives. Such studies contribute to the broader understanding of chemical reactions and compound stability, which is essential for pharmaceutical development (K. M. Murav'eva et al., 1967).

properties

IUPAC Name

1-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-11-16(23)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJUHRMBJMCKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

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